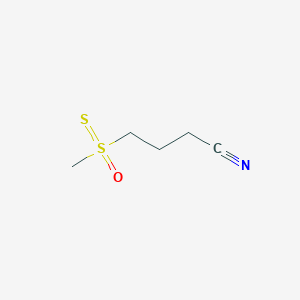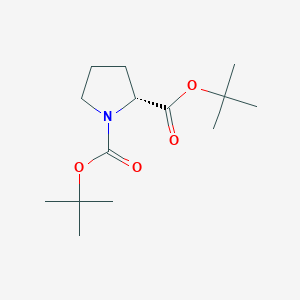![molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4](/img/structure/B12875696.png)
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes::
Oxidation of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: This compound can be synthesized by oxidizing the corresponding oxazole ring using suitable reagents.
Reduction of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: Reduction of the oxazole ring can yield the desired compound.
Substitution Reactions: Substituting functional groups on the oxazole or cyclohexane rings can lead to various derivatives.
Industrial Production:: Industrial-scale production methods may involve catalytic processes, solvent selection, and optimization of reaction conditions. specific details are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding an oxazole N-oxide.
Reduction: Reduction of the oxazole ring can lead to amines or other reduced forms.
Substitution: Substituting the hydroxyl group or other positions can modify its properties.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or metal-based catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various reagents based on the desired substitution pattern.
Major Products:: The major products depend on the specific reaction conditions and substituents introduced. These could include oxazole N-oxides, amines, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar structural features include cyclohexanol derivatives and oxazole-containing molecules.
Eigenschaften
CAS-Nummer |
89743-88-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3 |
InChI-Schlüssel |
RABHTXAFEPVENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2(CCCCC2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



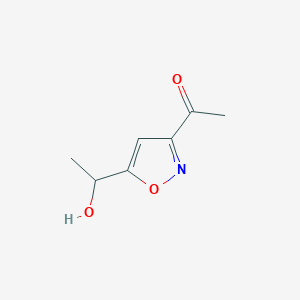

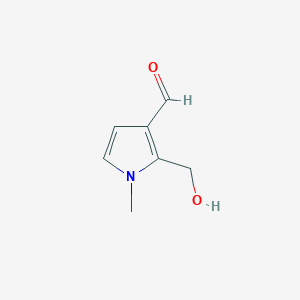

![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
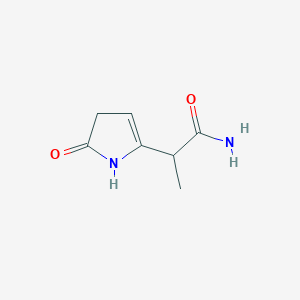
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)

![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
